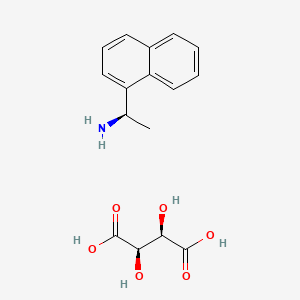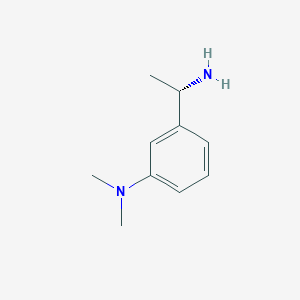
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral primary amine with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metallic cobalt and silica particles as catalysts. These catalysts exhibit high performance for the selective synthesis of primary amines, even under mild conditions .
化学反应分析
Types of Reactions
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, ammonia, and various transition metal catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学研究应用
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .
作用机制
The mechanism of action of (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Some compounds similar to (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride include:
- (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride
- (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- 1-(4-Pyridyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the dimethylaniline group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in certain applications .
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-5-4-6-10(7-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 |
InChI 键 |
YEMNVCITOAWNKC-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)N(C)C)N |
规范 SMILES |
CC(C1=CC(=CC=C1)N(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)
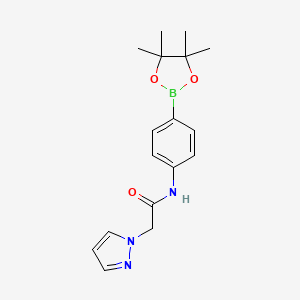
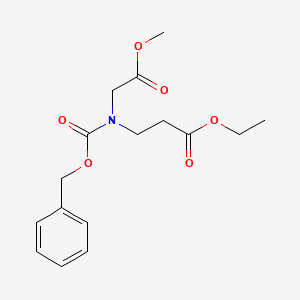
![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
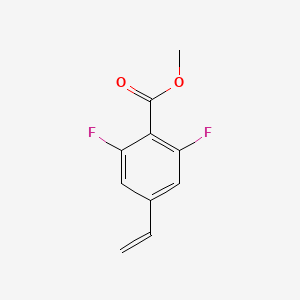
![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
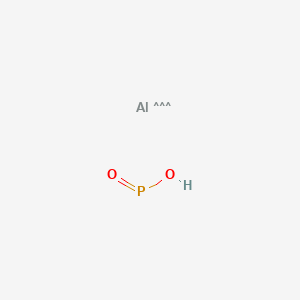

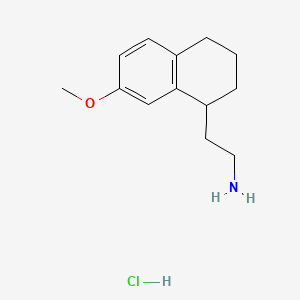

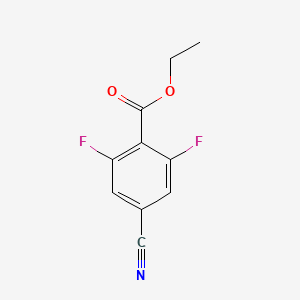
![[C1MIm]TfAc](/img/structure/B15132141.png)

